molecular formula C9H8N2O B1346487 4-Methoxycinnoline CAS No. 3397-78-2

4-Methoxycinnoline

Cat. No.: B1346487
CAS No.: 3397-78-2
M. Wt: 160.17 g/mol
InChI Key: XVPKWOIIQKBTFD-UHFFFAOYSA-N
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Description

4-Methoxycinnoline is a nitrogen-containing heterocyclic compound with the molecular formula C9H8N2O It belongs to the cinnoline family, which is characterized by a benzene ring fused to a pyridazine ring

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Methoxycinnoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with mitochondrial proteins, enhancing O-GlcNAcylation, which is a nutrient-driven post-translational modification. This interaction contributes to mitochondrial network homeostasis and cellular bioenergetics

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells under ischemic-like conditions, this compound enhances mitochondrial protein O-GlcNAcylation, which improves neuronal tolerance to ischemia and inhibits the mitochondrial apoptosis pathway . This compound also impacts reactive oxygen species (ROS) generation and the activation of the JNK signaling pathway, contributing to its cellular effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the enhancement of O-GlcNAcylation on mitochondrial proteins by this compound involves binding interactions that stabilize the mitochondrial network . Additionally, it influences gene expression by modulating signaling pathways such as the JNK pathway, which plays a role in cellular stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, the enhancement of mitochondrial protein O-GlcNAcylation by this compound is observed to be stable over time, contributing to sustained neuroprotection under ischemic-like conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to enhance mitochondrial function and improve cellular bioenergetics. At higher doses, it may lead to toxic or adverse effects, such as increased ROS generation and activation of stress-related signaling pathways . Understanding the dosage thresholds and potential toxicities is crucial for its application in therapeutic settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes O-demethylation, hydroxylation, oxidation, and other metabolic transformations. These reactions are catalyzed by enzymes such as cytochrome P450s in the liver . The primary metabolic pathway involves O-demethylation, leading to the formation of 4-hydroxycinnoline, which is a major metabolite .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues. For example, its interaction with mitochondrial proteins suggests a preferential distribution to mitochondria, where it exerts its biochemical effects

Subcellular Localization

This compound exhibits specific subcellular localization, primarily targeting mitochondria. This localization is crucial for its activity, as it enhances mitochondrial protein O-GlcNAcylation and stabilizes the mitochondrial network . The presence of targeting signals or post-translational modifications may direct this compound to specific cellular compartments, ensuring its effective function.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxycinnoline can be synthesized through several methods. One common approach involves the reaction of 4-chlorocinnoline with sodium methoxide in methanol . This reaction proceeds under mild conditions and typically yields a high purity product.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods to those used in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxycinnoline undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Can lead to the formation of carboxylic acids.

    Reduction: Produces alcohols or amines.

    Substitution: Results in the replacement of the methoxy group with other functional groups.

Scientific Research Applications

4-Methoxycinnoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes

Comparison with Similar Compounds

    Cinnoline: The parent compound of 4-Methoxycinnoline, lacking the methoxy group.

    Quinoline: Another nitrogen-containing heterocycle with a similar structure but different properties.

    Pyridazine: A related compound with a different ring structure.

Uniqueness: this compound is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with specific targets .

Properties

IUPAC Name

4-methoxycinnoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-12-9-6-10-11-8-5-3-2-4-7(8)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPKWOIIQKBTFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00187582
Record name 4-Cinnolinyl methyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00187582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3397-78-2
Record name 4-Cinnolinyl methyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003397782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC158309
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158309
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Cinnolinyl methyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00187582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CINNOLINYL METHYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QEG2E1A01C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the preferred site of methylation for 4-methoxycinnoline?

A1: Research indicates that this compound predominantly undergoes methylation at the N-2 position when reacted with methyl iodide. This leads to the formation of the corresponding 2-methyl salt as the major product, alongside a smaller amount of 1-methyl-4-cinnolone. [] This preference for N-2 methylation is influenced by the presence of the methoxy group at the 4-position.

Q2: How does the 4-methoxy group in this compound influence its N-oxidation compared to 4-chlorocinnoline?

A2: Studies on the N-oxidation of both this compound and 4-chlorocinnoline reveal a similar trend: the yield of the 2-oxide is significantly higher than that of the 1-oxide. [] This suggests that the 4-substituent, whether it's a methoxy or chloro group, directs the oxidation preferentially towards the N-2 position.

Q3: Can 4-hydroxycinnoline be used to synthesize this compound?

A3: Yes, this compound can be synthesized from its 4-hydroxy counterpart. Specifically, reacting 4-hydroxycinnoline 2-oxide with methyl iodide yields this compound 2-oxide. [] This highlights a potential synthetic route for this compound derivatives utilizing the reactivity of the hydroxyl group.

Q4: How does the presence of a 3-methoxy group affect the methylation of 4(1H)-cinnolone compared to this compound?

A4: Interestingly, the position of the methoxy group significantly impacts the methylation outcome. While this compound favors methylation at N-2, 3-methoxy-4(1H)-cinnolone exclusively yields 3-methoxy-1-methyl-4-cinnolone upon methylation. [] This difference highlights the regioselectivity imposed by substituents on the cinnoline ring system.

Q5: What is the potential of using metalation reactions to further functionalize this compound?

A6: Research has shown that both 3-methoxycinnoline and this compound can undergo directed ortho-metalation reactions. [, ] This finding opens possibilities for introducing new substituents onto the cinnoline core, expanding the potential for synthesizing a variety of this compound derivatives with potentially diverse properties.

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